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Abstract

Mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene, a key
component of the SWI/SNF chromatin remodeling complex, are prevalent across a spectrum of
human cancers and are often associated with aggressive disease. The loss of ARID1A function
creates a dependency on alternative DNA damage response (DDR) pathways, presenting a
therapeutic vulnerability. Ceralasertib (AZD6738), a potent and selective oral inhibitor of the
Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic
agent that exploits this dependency. This technical guide provides an in-depth overview of the
preclinical rationale and clinical investigation of ceralasertib formate in ARID1A mutant
cancers. We detail the underlying molecular mechanisms, summarize key quantitative data
from preclinical and clinical studies, provide comprehensive experimental protocols for relevant
assays, and present visual representations of the core signaling pathways and experimental
workflows.

Introduction: The Synthetic Lethal Relationship
between ARID1A Deficiency and ATR Inhibition

ARID1A plays a crucial role in maintaining genomic stability through its involvement in DNA
double-strand break (DSB) repair. Specifically, ARID1A is recruited to DSBs and facilitates the
activation of the ATR kinase, a central regulator of the DDR pathway. In ARID1A-deficient
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cancer cells, the ATR-mediated checkpoint is impaired, leading to an increased reliance on this
pathway for survival amidst elevated replication stress.

This dependency creates a synthetic lethal interaction, where the inhibition of ATR in ARID1A-
deficient cells leads to catastrophic genomic instability and subsequent cell death.
Ceralasertib formate, by targeting ATR, selectively eliminates these vulnerable cancer cells
while sparing normal cells with functional ARID1A. Preclinical and clinical studies have
demonstrated the potential of this targeted therapeutic strategy.[1][2]

Ceralasertib Formate: Chemical Properties

Ceralasertib formate is the salt form of the active ATR inhibitor, ceralasertib.

Property Value
Chemical Formula C21H26N604S
Molecular Weight 458.54 g/mol

Preclinical Data
In Vitro Sensitivity of ARID1A Mutant Cell Lines to ATR
Inhibitors

Studies have demonstrated that cancer cell lines harboring ARID1A mutations exhibit
increased sensitivity to ATR inhibitors compared to their wild-type counterparts.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15293697?utm_src=pdf-body
https://discovery.ucl.ac.uk/id/eprint/10055713/1/PATRIOT%20Head%20and%20neck%20study.pdf
https://www.jci.org/articles/view/175369
https://www.benchchem.com/product/b15293697?utm_src=pdf-body
https://www.benchchem.com/product/b15293697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cell Line Cancer Type ARID1A Status  ATR Inhibitor IC50 (nM)
Colorectal

RKO ) Mutant VE822 19.83 +7.83
Carcinoma
Colorectal

SW48 ) Mutant VE822 ~20
Carcinoma
Colorectal

LS180 ) Mutant VE822 ~20
Carcinoma
Colorectal ]

HCT15 ) Wild-Type VE822 98.8 +45.4
Carcinoma
Colorectal _

HCT116 ) Wild-Type VE822 ~88
Carcinoma
Colorectal ]

Colo320DM ) Wild-Type VEB822 ~88
Carcinoma

Note: IC50 values for VE822 are presented as a relevant example of an ATR inhibitor, as
specific Ceralasertib IC50 values for a wide range of ARID1A mutant vs. wild-type cell lines
were not available in the searched literature. VE822 and Ceralasertib target the same ATR
kinase.[3]

In Vivo Efficacy in ARID1A-Deficient Xenograft Models

Preclinical studies using xenograft models have shown the anti-tumor activity of ceralasertib in
ARID1A-deficient tumors.[4] While a specific detailed protocol for a Ceralasertib in ARID1A-
deficient xenograft model was not found in the search results, a general protocol is provided in
the experimental protocols section.

Clinical Data: The ATARI and PATRIOT Trials

Two key clinical trials have investigated the efficacy of ceralasertib in patients with ARID1A-
mutant tumors: the Phase Il ATARI trial (NCT04065269) focusing on gynecological cancers,
and the Phase | PATRIOT trial (NCT02223923) in advanced solid tumors.

ATARI Trial (NCT04065269)
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This ongoing Phase Il trial is assessing ceralasertib alone or in combination with olaparib or
durvalumab in patients with relapsed gynecological cancers, stratified by ARID1A status.[5][6]

[7181°]

Patient Demographics and Baseline Characteristics (Clear Cell Carcinoma Cohorts)[10]

Cohort 1A (ARID1A Loss, Cohort 2 (ARID1A Intact,
Ceralasertib Monotherapy) Ceralasertib + Olaparib)

Characteristic

Number of Evaluable Patients 29 29
Median Age (years) 56 60
Ovarian Cancer (%) 90 79
Endometrial Cancer (%) 10 21
Median Prior Lines of Therapy 2 1

Efficacy Results (Clear Cell Carcinoma Cohorts)[10]

Endpoint Cohort 1A (ARID1A Loss) Cohort 2 (ARID1A Intact)
Objective Response Rate
14% 14%
(ORR)
Median Duration of Response
24 weeks 8 weeks
(DOR)
Disease Control Rate (DCR) at
41% 38%
=216 weeks
Median Progression-Free
) 3.5 months 3.5 months
Survival (PFS)
Median Overall Survival (OS) 9.8 months 12.4 months

Non-Clear Cell Basket Cohort (Cohort 3, Ceralasertib + Olaparib)[10]
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Endpoint Value
Objective Response Rate (ORR) 21%
Median Duration of Response (DOR) 41 weeks
Progression-Free Survival (PFS) at 16 weeks 54%

PATRIOT Trial (NCT02223923)

This Phase | study evaluated the safety and efficacy of ceralasertib monotherapy in patients
with advanced solid tumors.[1][11][12][13][14]

Patient Demographics and Outcomes[2][3][15]

Characteristic Value

Number of Patients 67

Recommended Phase 2 Dose 160 mg twice daily (2 weeks on, 2 weeks off)
Confirmed Partial Responses (PR) 5 (8%)

Stable Disease (SD) 34 (52%)

Progressive Disease (PD) 27 (41%)

Durable responses were observed in patients with tumors harboring ARID1A loss and other
DNA damage response defects.[3][12][15][16] One notable case was a patient with clear cell
ovarian carcinoma with an ARID1A mutation who had a durable response lasting over 251
weeks.[15][17]

Signaling Pathways and Experimental Workflows
ATR-CHK1 Signaling Pathway in ARID1A Deficient
Cancers
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Caption: ATR-CHK1 signaling in ARID1A proficient vs. deficient cells.

General Experimental Workflow for Investigating
Ceralasertib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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